molecular formula C11H8FNO3 B2423187 (6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-74-8

(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B2423187
CAS RN: 1092288-74-8
M. Wt: 221.187
InChI Key: MJZSMAZAUQLCLU-UHFFFAOYSA-N
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Description

(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid, also known as FOA, is a synthetic compound that has gained attention for its potential use in scientific research. FOA is a derivative of quinoline and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Fluorescence and Labeling

(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid has been found useful in biomedical analysis due to its strong fluorescence and stability in various conditions. It shows strong fluorescence across a wide pH range (pH 2.0 to 11.0) and is highly stable against light and heat. Its derivatives have been utilized as fluorescent labeling reagents for the determination of carboxylic acids (Hirano et al., 2004).

Antibacterial Activity

A number of studies have focused on the antibacterial properties of 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives. These compounds exhibit significant activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown more activity than oxolinic acid against various bacterial strains (Koga et al., 1980). Additionally, novel fluoroquinolones based on this structure have demonstrated potent antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis (Senthilkumar et al., 2009).

Photochemistry

The photochemical behavior of derivatives like ciprofloxacin, which includes a 6-fluoro-1,4-dihydro-4-oxoquinoline moiety, has been studied in various conditions. These studies have highlighted the stability of these compounds under acidic conditions and their reactions with different agents (Mella et al., 2001).

Synthesis and Modification

Various research has been conducted on the synthesis of 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives. These studies have explored methods to synthesize intermediates for other potent antibacterial agents (Rádl, 1994). Modifications of the quinoline structure have been investigated to develop drugs with specific antibacterial activities and reduced inhibitory activity against human DNA topoisomerase (Inagaki et al., 2004).

properties

IUPAC Name

2-(6-fluoro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZSMAZAUQLCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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